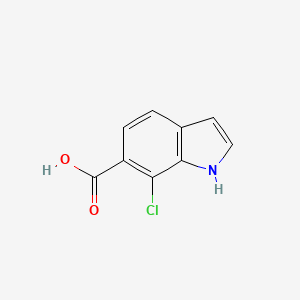

7-chloro-1H-indole-6-carboxylic acid

説明

7-chloro-1H-indole-6-carboxylic acid is a chemical compound that belongs to the class of indole carboxylic acids. Indole derivatives are of significant interest due to their presence in many natural products and pharmaceuticals. Although the provided papers do not directly discuss this compound, they provide valuable insights into the synthesis and properties of closely related indole compounds, which can be extrapolated to understand the compound .

Synthesis Analysis

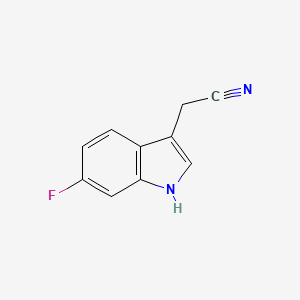

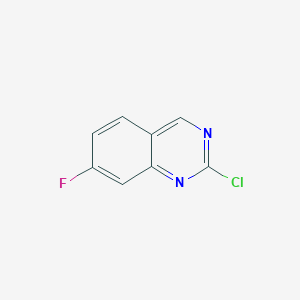

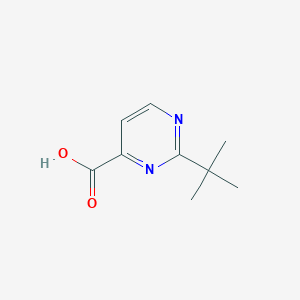

The synthesis of indole derivatives typically involves Fischer-type indolization or substitution reactions. For instance, the synthesis of 4- or 6-chloromethyl-1H-indole-2-carboxylates involves the elimination of SO2 from 2-ethoxycarbonyl-1H-indole methanesulfonic acids . Similarly, the synthesis of 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, another indole derivative, is achieved through substitution and hydrolysis steps . These methods could potentially be adapted for the synthesis of this compound by altering the substitution pattern and functional groups.

Molecular Structure Analysis

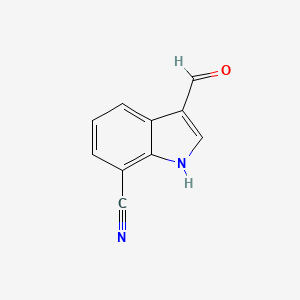

The molecular structure of indole derivatives is often confirmed using techniques such as NMR spectroscopy, MS spectrum, and X-ray crystallography . For example, the structure of tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate was determined using these methods, and the crystal structure was further analyzed using density functional theory (DFT) . These techniques would be essential in confirming the molecular structure of this compound once synthesized.

Chemical Reactions Analysis

Indole derivatives can undergo various chemical reactions, including substitution, hydrolysis, and oxidation . The transformation of sulfomethyl groups to formyl functions in indole derivatives is one such reaction, which involves the elimination of SO2, hydrolysis, and subsequent oxidation . These reactions are crucial for modifying the chemical structure and properties of indole compounds, and similar strategies could be employed in the functionalization of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. For example, the crystal structure and unit cell dimensions of a chloro-fluoro chromene carboxylic acid derivative were determined, providing insights into its solid-state properties . The physical properties of this compound would likely be influenced by the presence of the chloro and carboxylic acid functional groups, affecting its reactivity and interaction with biological targets.

科学的研究の応用

Synthesis and Chemical Properties

- Synthesis Techniques : The hydroxyindole-3-carboxylic acids, including derivatives of 7-chloro-1H-indole-6-carboxylic acid, have been synthesized using benzyloxyindoles, showing their significance in biological and medicinal research (Marchelli, Hutzinger, & Heacock, 1969).

- Electrochemical Properties : Studies on polyindole derivatives, including this compound, have demonstrated their potential in applications like supercapacitors due to their impressive capacitance and stability (Ma, Zhou, Mo, Hou, & Xu, 2015).

Biochemical and Pharmaceutical Applications

- Anticancer Activity : 7-Chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid, a related compound, has been identified as an important intermediate for biologically active anticancer drugs (Zhang, Duan, Xiong, Zhuang, & Tang, 2019).

- Antibacterial and Antifungal Activities : Indole-2-carboxylic acid derivatives, which are structurally related to this compound, have shown significant antibacterial and moderate antifungal activities, suggesting their therapeutic potential (Raju, Sai, Meghana, Chandana, Suresh, & Nadendla, 2015).

Materials Science and Nanotechnology

- Nanowire Synthesis : The carboxylic substituent position, including that of this compound, influences the electrodeposition and morphology of polyindole derivatives, leading to the formation of nanowires with potential applications in nanotechnology and material science (Ma, Zhou, Mo, Hou, & Xu, 2015).

作用機序

Target of Action

Indole derivatives, in general, have been found to bind with high affinity to multiple receptors . They play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders .

Mode of Action

Indole derivatives are known to interact with their targets, causing various changes that lead to their biological effects . These interactions often involve binding to receptors, which can trigger a cascade of biochemical reactions within the cell .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect multiple biochemical pathways.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.

将来の方向性

The study of indole derivatives, including 7-chloro-1H-indole-6-carboxylic acid, continues to be a significant area of research due to their biological properties and potential as pharmaceutical compounds . Future research will likely focus on the development of novel synthesis methods and the exploration of new biological targets .

生化学分析

Biochemical Properties

7-chloro-1H-indole-6-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins can lead to changes in protein conformation and function, influencing cellular processes .

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in cell cycle regulation, apoptosis, and stress response. Additionally, the compound’s impact on cellular metabolism can lead to changes in energy production and utilization .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. The compound also affects gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in alterations in cellular processes and functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage is required to achieve the desired therapeutic outcome. Toxicity studies have shown that high doses of the compound can cause adverse effects, including organ damage and metabolic disturbances .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound’s effects on metabolic flux and metabolite levels are significant, as it can alter the balance of metabolic reactions. These changes can impact overall cellular function and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its activity and efficacy, as well as its potential side effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall impact on cellular processes .

特性

IUPAC Name |

7-chloro-1H-indole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO2/c10-7-6(9(12)13)2-1-5-3-4-11-8(5)7/h1-4,11H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWHUWCQJGDUVIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C=CN2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

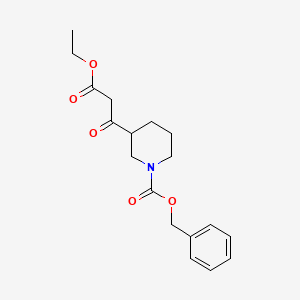

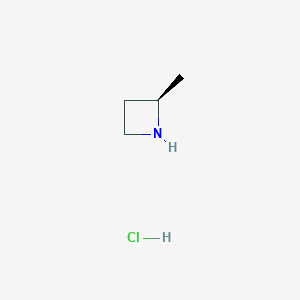

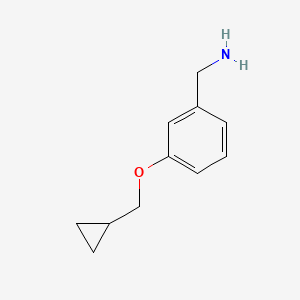

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Fluoro-[1,8]naphthyridin-2-ol](/img/structure/B1321230.png)

![4,5-Dichloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1321239.png)